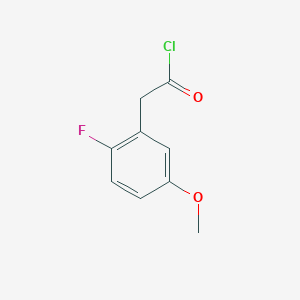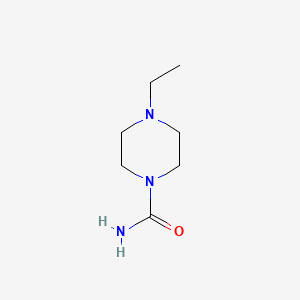![molecular formula C21H15NO5S B13124609 1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione CAS No. 88520-00-7](/img/structure/B13124609.png)
1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its vibrant color and stability, making it a valuable component in various industrial applications.
Preparation Methods
The synthesis of 1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione involves several steps. One common method is the gas-phase fixed-bed oxidation method. In this process, refined anthracene is vaporized and mixed with air in a specific ratio. The mixture is then passed through an oxidation chamber at around 389°C in the presence of a vanadium pentoxide catalyst, resulting in the desired product . Another method involves liquid-phase oxidation, where refined anthracene is dissolved in trichlorobenzene and oxidized under controlled conditions .
Chemical Reactions Analysis
1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Apart from its use as a dye, it is also used in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione can be compared with other similar compounds such as:
Anthraquinone: Used as a dye and in the production of paper.
Disperse Blue 56: Another dye with similar applications.
Properties
CAS No. |
88520-00-7 |
|---|---|
Molecular Formula |
C21H15NO5S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-hydroxy-4-(4-methylsulfonylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5S/c1-28(26,27)13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 |
InChI Key |
RHQJJWSCEAEJJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)


![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)


